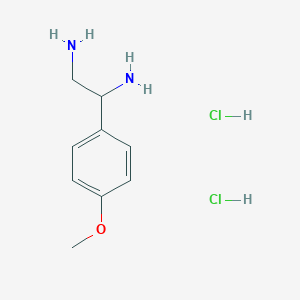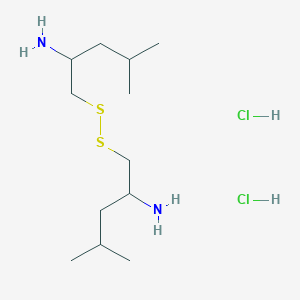
omega-Formyl histamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidinal is an intermediate compound in the biosynthesis of histidine, an essential amino acid. It plays a crucial role in the metabolic pathways of various organisms, including bacteria, plants, and fungi. Histidinal is derived from histidinol through the action of histidinol dehydrogenase, which catalyzes its oxidation to histidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histidinal can be synthesized through the enzymatic oxidation of histidinol. The enzyme histidinol dehydrogenase catalyzes this reaction, using NAD+ as a cofactor. The reaction conditions typically involve a buffered aqueous solution at a physiological pH, with the presence of NAD+ to facilitate the oxidation process .
Industrial Production Methods: Industrial production of histidinal is not commonly practiced due to its role as an intermediate rather than a final product. the production of histidinol, which is subsequently converted to histidinal, can be achieved through microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are often used to overproduce histidinol by manipulating the histidine biosynthetic pathway .
Analyse Des Réactions Chimiques
Types of Reactions: Histidinal primarily undergoes oxidation reactions. The key reaction is its conversion to histidine via histidinol dehydrogenase. This reaction involves the transfer of electrons from histidinal to NAD+, resulting in the formation of histidine and NADH .
Common Reagents and Conditions:
Oxidation: Histidinol dehydrogenase, NAD+
Reaction Conditions: Buffered aqueous solution, physiological pH
Major Products:
Oxidation: Histidine
Applications De Recherche Scientifique
Histidinal, as an intermediate in histidine biosynthesis, has several scientific research applications:
Biochemistry: Studying the enzymatic pathways and regulatory mechanisms involved in amino acid biosynthesis.
Genetic Engineering: Developing genetically modified organisms to overproduce histidine for nutritional supplements and pharmaceuticals.
Mécanisme D'action
Histidinal exerts its effects through its role in the biosynthesis of histidine. The enzyme histidinol dehydrogenase catalyzes the oxidation of histidinol to histidinal and subsequently to histidine. This reaction is essential for the production of histidine, which is a precursor for various biomolecules, including histamine and carnosine .
Comparaison Avec Des Composés Similaires
Histidinal is unique due to its specific role in the histidine biosynthetic pathway. Similar compounds include:
Histidinol: The precursor to histidinal, which is oxidized to form histidinal.
Histidine: The final product of the biosynthetic pathway, which has various physiological roles.
Histamine: A derivative of histidine involved in immune responses and neurotransmission.
Histidinal’s uniqueness lies in its position as an intermediate, making it a critical component in the biosynthesis of histidine and its derivatives.
Propriétés
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIELONWKIZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














